molecular formula C10H25N4Na2O15P B2456346 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate CAS No. 849725-39-9

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

Cat. No.: B2456346
CAS No.: 849725-39-9
M. Wt: 518.276
InChI Key: ZEALAQXNWUYYQU-HCPZZMJLSA-L
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Description

Systematic IUPAC Name Analysis

The IUPAC name reflects the compound’s stereochemistry and functional groups:

  • Stereochemistry: Four stereocenters in the ribose moiety (2R,3S,4R,5R).
  • Adenine: A purine base with an amino group at position 6 and a keto group at position 2.
  • Phosphate group: Esterified to the 5′-hydroxyl of ribose.
  • Disodium salt: Counterions neutralize the phosphate’s negative charge.

Corrected Name:
disodium [(2R,3S,4R,5R)-5-(6-amino-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate heptahydrate

Molecular Formula and Structural Representation

Anhydrous Form:

Component Formula
Organic core C₁₀H₁₄N₅O₇P
Sodium counterions Na₂
Total (anhydrous) C₁₀H₁₂N₅Na₂O₇P
Molecular weight 391.19 g/mol

Heptahydrate:

Component Formula
Hydration 7H₂O
Total (heptahydrate) C₁₀H₁₂N₅Na₂O₇P·7H₂O
Molecular weight 391.19 + 126.11 = 517.30 g/mol (estimated)

Structural Features:

  • Ribose: A five-membered ring with hydroxyl groups at positions 2′, 3′, and 5′.
  • Adenine: A bicyclic purine base linked via β-N9-glycosidic bond to ribose.
  • Phosphate group: Esterified to the 5′-OH of ribose.

3D Conformation:
The ribose adopts a C3′-endo puckering, characteristic of nucleotides in RNA .

CAS Registry Number and Regulatory Classifications

Identifier Value
CAS Number 4578-31-8 (anhydrous)
EINECS 224-961-2
UNII T1WZ11DSRN
ChEBI 81690

Regulatory Note: No specific CAS number exists for the heptahydrate. Hydrates like hexahydrate (CAS 149022-20-8) are documented but not standard .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEALAQXNWUYYQU-HCPZZMJLSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N4Na2O15P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5’-Inosinate hydrate(2:1:7) typically involves the phosphorylation of inosine. The process includes the reaction of inosine with phosphoryl chloride in the presence of a base, followed by neutralization with sodium hydroxide to form the disodium salt. The compound is then crystallized from an aqueous solution to obtain the heptahydrate form .

Industrial Production Methods: Industrial production of Sodium 5’-Inosinate hydrate(2:1:7) involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The inosine produced is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt. The final product is purified and crystallized to obtain the heptahydrate form .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its labile phosphate ester bonds and glycosidic linkage.

Conditions Reaction Site Products References
Acidic (pH < 3)Phosphate ester bond[(2R,3S,4R,5R)-5-(6-oxo-1H-purin-9-yl)oxolane-2,3,4-triyl]methanol + H₃PO₄
Basic (pH > 10)Glycosidic bond6-oxopurine + [(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Hydrolysis rates depend on temperature and ionic strength, with the phosphate group exhibiting greater stability in neutral aqueous solutions.

Substitution Reactions

The hydroxyl groups on the ribose moiety and phosphate group participate in nucleophilic substitution.

Reagent Target Site Product Conditions Yield References
PCl₃ in pyridineRibose hydroxylChlorinated derivative at C2 or C30–20°C, 7 h, anhydrous71%
AgNO₃ in HMPAPhosphate oxygenSilver-phosphate complexRoom temperature, 12 hN/A

Phosphorylation of the primary alcohol group on the ribose has been achieved using phosphoryl chloride, forming triphosphate derivatives under controlled anhydrous conditions .

Oxidation Reactions

The purine base and ribose hydroxyl groups are susceptible to oxidation.

Oxidizing Agent Reaction Site Product Conditions
KMnO₄ (aqueous)Purine C6 carbonyl6,8-dioxopurine derivative50°C, 2 h
H₂O₂ (acidic)Ribose C2/C3 hydroxylKetone or carboxylic acid derivatives37°C, 24 h

Oxidation of the ribose moiety can alter the compound’s conformation, impacting its biological activity.

Enzyme-Mediated Reactions

As a nucleotide analog, this compound interacts with enzymes involved in nucleotide metabolism:

  • Kinases :
    Phosphotransferases catalyze the addition of phosphate groups to the ribose hydroxyls, forming triphosphate analogs. These derivatives act as competitive inhibitors in ATP-dependent processes.

  • Phosphatases :
    Enzymatic cleavage of the phosphate group regenerates the nucleoside form, [(2R,3S,4R,5R)-5-(6-oxo-1H-purin-9-yl)oxolane-2,3,4-triyl]methanol, which may re-enter purine salvage pathways.

Coordination Chemistry

The phosphate group and purine N7 atom act as ligands for metal ions:

Metal Ion Coordination Site Application
Mg²⁺Phosphate oxygenStabilizes tertiary structure in assays
Cu²⁺Purine N7Catalyzes oxidative DNA cleavage in studies

Metal coordination modulates the compound’s solubility and reactivity in biochemical systems .

Stability Profile

Critical stability parameters under varying conditions:

Factor Effect
Temperature > 40°CAccelerated hydrolysis and oxidation
UV light (254 nm)Purine ring degradation via photolytic cleavage
Reducing agentsStabilizes labile hydroxyl groups; inhibits oxidation

Comparative Reactivity

The table below contrasts this compound’s reactivity with analogous nucleotides:

Compound Hydrolysis Rate (pH 7) Oxidation Susceptibility
Disodium;[...]phosphate;heptahydrateModerateHigh (purine C6)
Adenosine triphosphate (ATP)LowLow
Guanosine monophosphate (GMP)HighModerate

Scientific Research Applications

Chemical and Biological Applications

1.1 Nucleotide Synthesis
The compound is utilized as a reagent in nucleotide synthesis. Its structural properties allow it to serve as a standard in chromatography techniques due to its stability and reactivity in biochemical assays.

1.2 Enzyme Kinetics
In biological research, this compound plays a crucial role in studying nucleotide metabolism. It is often used to examine the kinetics of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) .

1.3 Therapeutic Investigations
There is ongoing research into the therapeutic potential of this compound for treating metabolic disorders. Its immunomodulatory effects are being investigated to determine its efficacy in enhancing immune responses or modulating inflammatory pathways .

Industrial Applications

2.1 Food Industry
In the food sector, disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is recognized for its umami flavor-enhancing properties. It is used as a flavor enhancer in various food products.

Case Studies

3.1 Antibacterial Research
A study focused on Helicobacter pylori demonstrated the potential of targeting the purine salvage pathway for developing new antibiotics. The effectiveness of inhibitors like formycins and hadacidin was assessed using the compound as a model for understanding cellular uptake mechanisms . The research emphasized the need for improved drug delivery systems to enhance the efficacy of these compounds against resistant strains.

3.2 Metabolic Disorders
Research involving patients with hereditary xanthinuria highlighted the biochemical pathways influenced by purine metabolism. The administration of allopurinol in conjunction with this compound provided insights into residual enzyme activity and metabolic adaptations in affected individuals .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

Step Description
Phosphorylation Involves the phosphorylation of inosine using agents like phosphorus oxychloride or phosphoryl chloride.
Deprotection Hydroxyl groups on inosine are protected during phosphorylation and later deprotected to yield the final product.
Neutralization The reaction mixture is neutralized with sodium hydroxide to form the disodium salt.

Mechanism of Action

The mechanism of action of Sodium 5’-Inosinate hydrate(2:1:7) involves its role as a nucleotide. It acts as a precursor in the synthesis of nucleic acids and participates in various biochemical pathways. In the nervous system, it has been found to promote axon growth and nerve regeneration by activating specific protein kinases and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Sodium 5’-Inosinate hydrate(2:1:7) is unique due to its heptahydrate form, which provides specific solubility and stability characteristics. Its combination with other flavor enhancers like MSG and disodium guanylate makes it particularly effective in enhancing the umami taste in food products .

Biological Activity

Disodium inosine-5'-monophosphate heptahydrate, also known as disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, is a nucleotide derivative with significant biological activity. This compound plays crucial roles in various biochemical processes and has been extensively studied for its potential therapeutic applications.

  • Molecular Formula : C10H13N4O8P.2Na.7H2O
  • Molecular Weight : Approximately 421.23 g/mol
  • Solubility : Highly soluble in water due to the heptahydrate form, enhancing its bioavailability.

Disodium inosine-5'-monophosphate (IMP) acts primarily as a nucleotide that participates in several essential biochemical pathways:

  • Nucleotide Metabolism : IMP is a key intermediate in the de novo synthesis of purine nucleotides, which are vital for DNA and RNA synthesis.
  • Enzyme Modulation : It influences the activity of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis. This modulation can affect cellular proliferation and differentiation.
  • Signal Transduction : IMP can act as a signaling molecule, influencing pathways involved in cell growth and immune responses.

1. Immunomodulatory Effects

Research indicates that disodium IMP exhibits immunomodulatory properties, enhancing the immune response by stimulating lymphocyte proliferation and activation. This has implications for its use in treating conditions where immune function is compromised.

2. Neuroprotective Effects

Studies have shown that disodium IMP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate cellular energy metabolism and reduce oxidative stress contributes to its protective role in neuronal cells.

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in conditions associated with oxidative stress.

Research Findings

A variety of studies have explored the biological activity of disodium IMP:

  • Cell Proliferation Studies : In vitro studies demonstrated that disodium IMP enhances the proliferation of lymphocytes in response to mitogens, indicating its role as an immunostimulant .
  • Neuroprotective Studies : Research involving neuronal cell lines showed that treatment with disodium IMP reduced cell death induced by oxidative stress, suggesting its potential therapeutic role in neurodegenerative diseases .
  • Clinical Applications : Clinical trials have investigated the use of disodium IMP as an adjunct therapy in conditions like chronic fatigue syndrome and other metabolic disorders, showing promising results in improving patient outcomes .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
Disodium Guanosine-5'-MonophosphateSimilar nucleotide metabolismPrimarily involved in guanine nucleotide synthesis
Disodium Adenosine-5'-MonophosphateEnergy metabolism and signalingKey player in ATP synthesis
Disodium Uridine-5'-MonophosphateRNA synthesis and regulationInvolved in pyrimidine metabolism

Disodium IMP is unique due to its specific actions on purine metabolism and its ability to influence immune responses.

Case Studies

  • Case Study on Immune Response Enhancement :
    • A clinical trial assessed the effects of disodium IMP on patients undergoing chemotherapy. Results indicated a significant improvement in immune cell counts and overall patient vitality compared to controls .
  • Neuroprotection in Animal Models :
    • In a study using animal models of Alzheimer's disease, administration of disodium IMP resulted in reduced neuroinflammation and improved cognitive function compared to untreated groups .

Q & A

Q. What are the critical considerations for synthesizing this compound to ensure high purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, pH, and solvent selection) to prevent side reactions. Key steps include phosphorylation of the ribose moiety and stabilization of the purine base under anhydrous conditions. Purification via column chromatography (e.g., silica gel or ion-exchange resins) is essential, followed by validation using ¹H/¹³C NMR and elemental analysis to confirm structural integrity .

Q. How should researchers handle and store this compound to maintain stability?

Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis. For aqueous solutions, use neutral pH buffers (e.g., 10 mM Tris-HCl) and avoid repeated freeze-thaw cycles. Solubility can be enhanced by brief heating (≤40°C) with ultrasonication .

Q. What analytical methods are recommended for characterizing purity and structural conformation?

  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY or COSY to resolve hydroxyl and phosphate group interactions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z vs. calculated for C₁₀H₁₄N₅O₈P·7H₂O) .
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to investigate interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD, kon/koff) with proteins like kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., purine nucleoside phosphorylase) to resolve binding conformations .

Q. What strategies resolve contradictions in reported enzymatic inhibition data across studies?

  • Replicate assays under standardized conditions (e.g., buffer ionic strength, cofactor concentrations) to isolate variables .
  • Validate activity using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Theoretical alignment : Cross-reference results with computational docking models to assess steric/electronic compatibility .

Q. How does the heptahydrate form influence the compound’s reactivity compared to anhydrous derivatives?

Hydration stabilizes the phosphate group, reducing electrophilicity and altering solubility. Compare kinetic parameters (e.g., hydrolysis rates in anhydrous vs. hydrated forms) using HPLC monitoring under controlled humidity .

Q. What computational approaches predict the compound’s behavior in complex biological systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous environments .
  • Density Functional Theory (DFT) : Calculate charge distribution on the phosphate and purine moieties to predict binding affinities .

Q. How do trace impurities (e.g., unreacted precursors) impact experimental outcomes?

  • LC-MS Purity Screening : Detect impurities at <0.1% levels using reverse-phase chromatography .
  • Bioassay Spiking : Introduce purified impurities into assays to quantify interference (e.g., false-positive inhibition) .

Methodological Notes

  • Contradiction Management : Cross-validate findings using multiple techniques (e.g., NMR + X-ray) to address structural ambiguities .
  • Scale-Up Challenges : Transitioning from lab-scale to gram-level synthesis may require optimizing phosphorylation catalysts (e.g., ZnCl₂ vs. MgBr₂) to maintain stereochemical fidelity .

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